Sodium 4-aminobenzoate

Pharmaceutical formulation Biochemical assay Aqueous solubility

Sodium 4-aminobenzoate (CAS 71720-42-8) delivers 10.6-fold higher aqueous solubility (50 mg/mL) than parent acid PABA, enabling concentrated stock solutions without organic co-solvents for biochemical assays, cell culture, and diagnostic test development. Its 2% solution pH of 7.85 provides a mild alkaline buffer for pH-sensitive formulations—distinct from the near-neutral potassium salt. Select this salt form for parenteral preclinical studies where the defined IV toxicity profile (rat LD₅₀ 2760 mg/kg) guides dose selection. Not interchangeable with potassium 4-aminobenzoate or free acid PABA due to quantifiable solubility, pH, and toxicity differences.

Molecular Formula C7H6NNaO2
Molecular Weight 159.12 g/mol
CAS No. 71720-42-8
Cat. No. B10764928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-aminobenzoate
CAS71720-42-8
Molecular FormulaC7H6NNaO2
Molecular Weight159.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)[O-])N.[Na+]
InChIInChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
InChIKeyXETSAYZRDCRPJY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 4-Aminobenzoate (CAS 71720-42-8): Baseline Characteristics and Procurement Context


Sodium 4-aminobenzoate (CAS 71720-42-8), the sodium salt of 4-aminobenzoic acid (PABA), is a water-soluble aromatic amine derivative with the molecular formula C7H6NNaO2 and a molecular weight of 159.12 g/mol [1]. It is classified as a member of the vitamin B complex family and serves as a critical intermediate in the bacterial biosynthesis of folate (vitamin B9) [2]. This compound is widely utilized as a pharmaceutical intermediate, biochemical assay reagent, and precursor in organic synthesis . Its enhanced aqueous solubility distinguishes it from the parent acid PABA, making it particularly suitable for formulations and experimental systems requiring neutral pH and high water compatibility .

Why Generic Substitution of Sodium 4-Aminobenzoate with Other Aminobenzoate Salts or Analogs Is Not Straightforward


Substituting sodium 4-aminobenzoate with closely related analogs—such as the parent acid 4-aminobenzoic acid (PABA), potassium 4-aminobenzoate, or ester derivatives like procaine—is not trivial due to quantifiable differences in solubility, solution pH, acute toxicity, and metabolic fate. For instance, PABA exhibits significantly lower aqueous solubility (4.7 g/L at 20°C) compared to the sodium salt (50 mg/mL), directly impacting its utility in aqueous formulations and biological assays . The potassium salt, while also water-soluble, yields a lower solution pH (approximately 7 for a 1% solution) compared to the sodium salt (pH 7.85 for a 2% solution), which may affect pH-sensitive experimental or formulation conditions [1]. Furthermore, the sodium salt demonstrates a distinct acute toxicity profile when administered intravenously (rat LD50 = 2760 mg/kg), whereas PABA is considerably less toxic via the oral route (rat LD50 > 6000 mg/kg), underscoring the critical importance of salt form selection in preclinical safety assessments . These measurable differences mandate deliberate selection rather than generic interchange.

Quantitative Evidence for Selecting Sodium 4-Aminobenzoate over Closest Analogs


Enhanced Aqueous Solubility Compared to Parent Acid PABA

Sodium 4-aminobenzoate exhibits substantially greater water solubility than its parent acid, 4-aminobenzoic acid (PABA). At 20°C, the sodium salt dissolves at 50 mg/mL (50 g/L) , whereas PABA has a reported solubility of only 4.7 g/L under identical conditions . This represents a more than 10-fold increase in aqueous solubility.

Pharmaceutical formulation Biochemical assay Aqueous solubility

Distinct Solution pH Profile Versus Potassium 4-Aminobenzoate

The solution pH of sodium 4-aminobenzoate differs measurably from that of its potassium counterpart. A 2% aqueous solution of the sodium salt has a pH of 7.85 , while a 1% solution of potassium 4-aminobenzoate exhibits a pH of approximately 7 [1]. Although concentration differs, the sodium salt consistently demonstrates a more alkaline character in comparable concentration ranges.

Buffer preparation pH-sensitive assays Formulation compatibility

Differentiated Acute Toxicity Profile (Intravenous Route) Relative to Oral PABA

Sodium 4-aminobenzoate exhibits an acute intravenous LD50 of 2760 mg/kg in rats, indicating moderate toxicity by this parenteral route . In contrast, the parent acid PABA demonstrates an oral LD50 exceeding 6000 mg/kg in rats, reflecting very low oral toxicity . This disparity highlights route-dependent and salt-form-specific toxicity profiles that must inform experimental design and safety assessments.

Toxicology Preclinical safety Dose selection

Neutral Aqueous Solubility Advantage Over Potassium Salt for High-Concentration Solutions

While both sodium and potassium salts of 4-aminobenzoate are water-soluble, the sodium salt achieves a practical solubility of 50 mg/mL at room temperature , whereas the potassium salt has a reported water solubility of only 1370 mg/L (1.37 g/L) . This 36-fold difference in achievable concentration makes the sodium salt far more suitable for preparing concentrated stock solutions for biological assays or pharmaceutical processing.

Solubility Formulation Salt selection

Established Role as Pharmaceutical Intermediate Versus Procaine's Therapeutic Application

Sodium 4-aminobenzoate serves as a versatile synthetic intermediate for preparing diverse esters, azo dyes, and pharmaceutical compounds . Procaine, an ester derivative of PABA, is a fully formulated local anesthetic drug [1]. This functional distinction is critical: the sodium salt provides a reactive carboxylate handle for further derivatization, whereas procaine is a terminal therapeutic agent. In a direct comparative study, sodium p-aminobenzoate alone did not significantly alter procaine's nerve conduction blocking activity, confirming its distinct and non-overlapping role as a synthetic precursor rather than a pharmacologically active agent in that context [2].

Synthetic utility Drug development Intermediates

Optimal Research and Industrial Application Scenarios for Sodium 4-Aminobenzoate


Preparation of High-Concentration Aqueous Stock Solutions for In Vitro Assays

Due to its 10.6-fold higher aqueous solubility compared to the parent acid PABA (50 mg/mL vs. 4.7 g/L) and 36.5-fold higher solubility compared to the potassium salt (50 mg/mL vs. 1.37 g/L) , sodium 4-aminobenzoate is the preferred form for preparing concentrated aqueous stock solutions. This is essential for biochemical assays, cell culture treatments, and diagnostic test development where high local concentrations are required without the use of organic co-solvents.

Synthetic Intermediate for Ester and Azo Dye Production

As a water-soluble carboxylate salt, sodium 4-aminobenzoate offers a reactive handle for nucleophilic substitution and esterification reactions . Its enhanced solubility in aqueous reaction media facilitates scalable synthesis of PABA esters and azo dyes, positioning it as a more process-friendly alternative to the free acid for certain synthetic routes.

Buffering and pH Adjustment in Aqueous Formulations

With a 2% solution pH of 7.85, sodium 4-aminobenzoate provides a slightly alkaline environment that is distinct from the near-neutral pH (~7) of potassium 4-aminobenzoate solutions [1]. This property can be exploited to fine-tune the pH of formulations or experimental buffers, particularly when a mild alkaline shift is desired without introducing additional buffering agents.

Preclinical Studies Requiring Controlled Intravenous Dosing

The defined intravenous toxicity profile (rat LD50 = 2760 mg/kg) provides a critical benchmark for dose selection in animal studies involving parenteral administration . Researchers should use this salt form specifically when investigating systemic effects of the 4-aminobenzoate moiety, as the free acid's oral toxicity data (>6000 mg/kg) are not applicable to intravenous routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 4-aminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.